molecular formula C8H12N4O5 B10762486 4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Cat. No.: B10762486
M. Wt: 244.20 g/mol
InChI Key: NMUSYJAQQFHJEW-OEXCPVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azacytidine-5, also known as 5-azacytidine, is a pyrimidine nucleoside analog that has been widely studied for its antineoplastic properties. It is a chemical analog of cytidine, a nucleoside present in DNA and RNA. Azacytidine-5 has been used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to its ability to inhibit DNA methyltransferase and induce cytotoxicity in abnormal hematopoietic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azacytidine-5 can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-1,3,5-triazin-2(1H)-one with ribose derivatives under specific conditions to form the nucleoside analog . The reaction typically requires the use of protecting groups and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Azacytidine-5 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Azacytidine-5 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of Azacytidine-5, which can have different biological activities and properties .

Scientific Research Applications

Azacytidine-5 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

  • Decitabine (5-aza-2’-deoxycytidine)
  • Zebularine
  • Cytidine analogs

Azacytidine-5 continues to be a valuable compound in scientific research and medicine, offering insights into DNA methylation and providing therapeutic benefits in cancer treatment.

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

IUPAC Name

4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5+,6?/m1/s1

InChI Key

NMUSYJAQQFHJEW-OEXCPVAWSA-N

Isomeric SMILES

C1=NC(=NC(=O)N1C2[C@H]([C@H]([C@H](O2)CO)O)O)N

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

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